

Performance comparison of 6FDA-based polyimides for CO₂/CH₄ separation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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A Comparative Guide to 6FDA-Based Polyimides for CO₂/CH₄ Separation

The separation of carbon dioxide (CO₂) from methane (CH₄) is a critical process in natural gas purification and biogas upgrading. Polymeric membranes offer an energy-efficient and cost-effective solution for this separation. Among the various polymeric materials, those based on 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) are particularly promising due to their high thermal and chemical stability, as well as excellent gas separation properties. This guide provides a comparative analysis of the performance of different 6FDA-based polyimides for CO₂/CH₄ separation, supported by experimental data and detailed protocols.

The performance of these membranes is primarily evaluated based on two parameters: permeability, which measures the volume of gas that passes through the membrane per unit area, time, and pressure difference; and selectivity, the ratio of permeabilities of two different gases. An ideal membrane possesses both high permeability and high selectivity. The structure of the diamine monomer used in the polycondensation with 6FDA significantly influences the final properties of the polyimide membrane.^[1]

Performance Data of 6FDA-Based Polyimides

The CO₂ permeability and CO₂/CH₄ selectivity of various 6FDA-based polyimides are summarized in the table below. These values are influenced by the specific diamine monomer used, the potential for copolymerization, and post-synthesis modifications such as cross-linking.

Polyimide	CO ₂ Permeability (Barrer ¹)	CO ₂ /CH ₄ Selectivity	Testing Conditions
6FDA-DAM	~200-400	~20-30	Pure Gas, 35°C[2]
6FDA-mPDA	~20	~35	Pure Gas, 35°C[2]
6FDA-DABA	~5-10	~35-53	Pure Gas, 35°C[2][3]
6FDA-BAPAF	5-7	48-86	25°C[3]
6FDA-DAP	5-7	48-86	25°C[3]
6FDA-TrMPD	>200	Low	25°C[3]
6FDA-DAM:DABA (3:2)	~100-250	~35	Pure Gas, 35°C[2]
6FDA-DAM:DABA (3:1)	147.4	47.5	50:50 CO ₂ :CH ₄ mixture, 2 bar, 25°C[4][5]
Cross-linked 6FDA-mPDA:DABA (3:2)	~48	~53	Post-thermal treatment at 370°C[2]
6FDA-durene	640	21.45	Pure Gas, 25°C[6]

¹1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)

Experimental Protocols

The following sections detail the typical methodologies employed for the synthesis and gas permeation testing of 6FDA-based polyimide membranes.

6FDA-based polyimides are generally synthesized via a two-step polycondensation reaction.[7]

- **Poly(amic acid) Formation:** Equimolar amounts of the 6FDA dianhydride and a selected diamine are dissolved in an aprotic solvent, such as N-methyl-2-pyrrolidone (NMP). The reaction is carried out at room temperature under an inert atmosphere to form a viscous poly(amic acid) solution.[8]
- **Imidization:** The poly(amic acid) solution is then converted into the final polyimide. This is typically achieved through thermal imidization, where the solution is heated at elevated temperatures (e.g., 200°C) to facilitate the cyclodehydration reaction.[3]
- **Membrane Casting:** The polyimide solution is cast onto a flat, level substrate (e.g., a glass plate) using a casting knife. The cast film is then dried in a vacuum oven at a temperature below its glass transition temperature to remove the residual solvent. For instance, membranes might be dried at 180°C for 24 hours under vacuum.[2]

Gas transport properties are evaluated using a gas permeation apparatus, typically employing the constant-volume/variable-pressure method.[3][9]

- **Membrane Mounting:** A circular membrane sample is placed in a permeation cell, often made of metal, and sealed with O-rings to prevent gas leakage.[10] The effective membrane area is defined by masking the outer edges with an impermeable material like aluminum tape.[2]
- **System Evacuation:** The entire system, including the upstream feed side and the downstream permeate side, is thoroughly evacuated using a vacuum pump to remove any residual gases.[2]
- **Gas Feed:** A pure gas (e.g., CO₂ or CH₄) or a mixed gas is introduced to the upstream side of the membrane at a controlled pressure, typically regulated by a pressure controller.[10] For pure gas measurements, the upstream pressure is often around 5 kg/cm². [3]
- **Permeate Measurement:** The downstream side is connected to a calibrated volume and a pressure transducer. As gas permeates through the membrane, the pressure on the downstream side increases over time. The rate of this pressure rise at steady-state is recorded.[2]
- **Permeability Calculation:** The permeability coefficient (P) is calculated from the steady-state pressure increase rate (dp/dt), the membrane thickness (l), the effective membrane area (A),

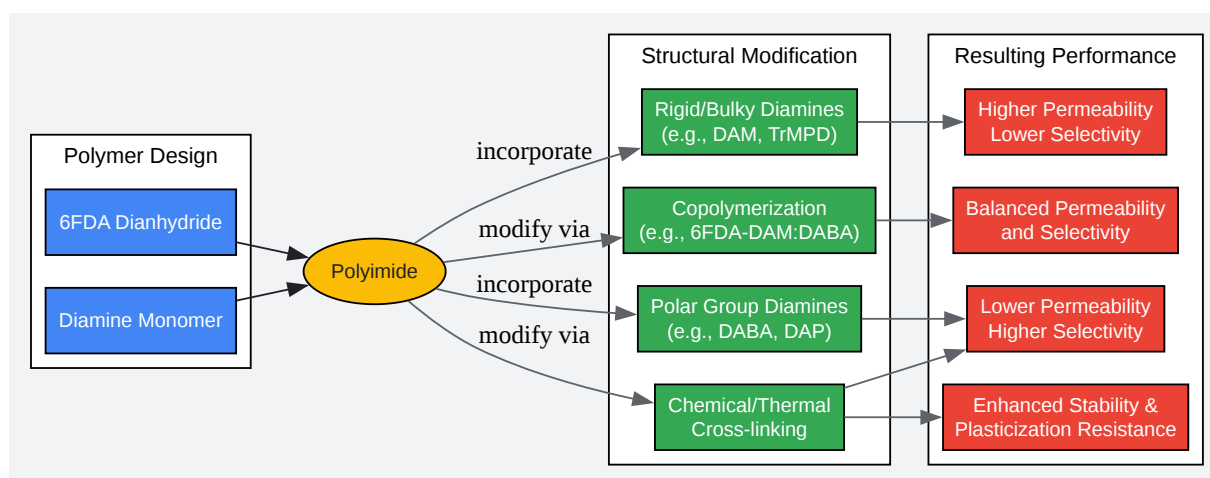
the downstream volume (V), and the temperature (T), using the following equation: $P = (V * I / (A * R * T * p_{\text{upstream}})) * (dp/dt)$

- **Selectivity Calculation:** The ideal selectivity (α) for a pair of gases (e.g., CO₂ and CH₄) is calculated as the ratio of their individual permeabilities: $\alpha(\text{CO}_2/\text{CH}_4) = P(\text{CO}_2) / P(\text{CH}_4)$

For mixed gas experiments, the composition of the permeate stream is analyzed using a gas chromatograph (GC) to determine the permeability of each component.[2]

Structure-Performance Relationships

The choice of diamine and subsequent modifications to the polymer backbone have a profound impact on the separation performance of 6FDA-based polyimides. The following diagram illustrates the logical relationship between structural modifications and the resulting membrane properties.



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- To cite this document: BenchChem. [Performance comparison of 6FDA-based polyimides for CO₂/CH₄ separation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093865#performance-comparison-of-6fda-based-polyimides-for-co2-ch4-separation]

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